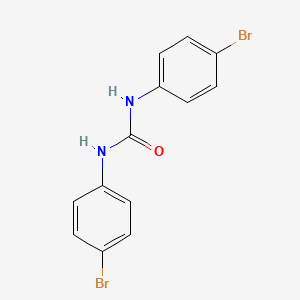

n,n'-Di(4-bromophenyl)urea

Description

Significance of Diarylureas in Organic Synthesis and Molecular Design

Diarylureas are a class of organic compounds characterized by a urea (B33335) core flanked by two aryl groups. This structural motif imparts a unique combination of properties that make them highly valuable in both organic synthesis and the rational design of molecules with specific functions. Multi-step synthesis reactions have been widely employed in the production of various organic compounds, including diarylureas. aip.orgaip.org The development of efficient synthetic methods for N-substituted ureas is an area of active research. rsc.org

The urea functional group is a potent hydrogen bond donor and acceptor, enabling diarylureas to participate in a wide array of non-covalent interactions. This ability to form predictable and robust hydrogen-bonding networks is a cornerstone of supramolecular chemistry, where they are utilized as building blocks for the construction of complex, self-assembling architectures.

Furthermore, the diarylurea framework is a common pharmacophore found in numerous biologically active compounds. nih.gov The rigid nature of the aryl groups combined with the conformational flexibility around the C-N bonds allows for the precise positioning of substituents to interact with biological targets. Consequently, diarylureas have been extensively explored in medicinal chemistry for the development of new therapeutic agents. researchgate.net Their applications span a wide range of biological activities, and they are recognized as important intermediates in the synthesis of various pharmaceuticals. researchgate.net

Overview of N,N'-Di(4-bromophenyl)urea's Role in Academic Investigations

This compound, with its symmetrical structure and the presence of bromine atoms, serves as a versatile tool in academic research. The bromine atoms provide a handle for further functionalization through various cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives.

The crystal structure of this compound has been a subject of investigation. It is isostructural with N,N'-bis(4-chlorophenyl)urea. iucr.orgnih.gov In the solid state, the molecules of this compound are linked by intermolecular N—H···O hydrogen bonds, forming one-dimensional chains.

In the context of medicinal chemistry, this compound and its derivatives have been explored for their potential as inhibitors of various enzymes. For instance, novel N,N-diphenylurea derivatives have been synthesized and studied as potential inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. frontiersin.org

The compound's utility also extends to fundamental studies in organic chemistry. The atropisomerism of certain N,N'-diarylureas, where rotation around the Ar-N bond is restricted, has been a subject of interest, leading to the exploration of their diastereoselective reactivity. acs.org

Interactive Data Tables

Below are interactive tables summarizing key data for this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C13H10Br2N2O |

| Molecular Weight | 370.04 g/mol aksci.com |

| CAS Number | 6341-55-5 aksci.com |

| Synonyms | 1,3-Bis(4-bromophenyl)urea, N,N'-Bis(4-bromophenyl)urea aksci.com |

Table 2: Crystallographic Data for a Related Compound, N,N′-Bis(4-bromophenyl)-N,N′-dimethylurea

| Parameter | Value |

| Crystal System | Monoclinic iucr.org |

| Space Group | P21/n iucr.org |

| Br···Br Halogen Bond Length | 3.444 (1) Å iucr.org |

| Twist Angle Between Benzene (B151609) Rings | 29.51 (11)° iucr.org |

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(4-bromophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Br2N2O/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQDAITKFYYUAJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Br2N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70286632 | |

| Record name | n,n'-di(4-bromophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.04 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6341-55-5 | |

| Record name | NSC46720 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46720 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n,n'-di(4-bromophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Analysis of N,n Di 4 Bromophenyl Urea Derivatives

Vibrational Spectroscopy Investigations

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of N,N'-Di(4-bromophenyl)urea is characterized by several key absorption bands that are indicative of its structure.

The most prominent features in the spectrum are related to the urea (B33335) linkage (-NH-CO-NH-). The N-H stretching vibration typically appears as a strong, sharp band in the region of 3300-3400 cm⁻¹. The carbonyl (C=O) stretching vibration, known as the Amide I band, is observed as a very strong absorption between 1630 and 1680 cm⁻¹. Another characteristic feature is the N-H bending vibration, or Amide II band, which is found around 1550-1620 cm⁻¹. The C-N stretching vibrations also contribute to the spectrum, typically in the 1400-1450 cm⁻¹ region.

The aromatic rings contribute distinct signals as well. The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) rings give rise to multiple bands in the 1450-1600 cm⁻¹ range. The substitution pattern on the aromatic ring is often discernible from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹. For a 1,4-disubstituted (para) ring, a strong band is expected in the 800-850 cm⁻¹ range. Finally, the C-Br stretching vibration is typically found at lower wavenumbers, generally in the 500-600 cm⁻¹ region.

Table 1: Characteristic FT-IR Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment | Intensity |

|---|---|---|

| ~3330 | N-H Stretch | Strong, Sharp |

| >3000 | Aromatic C-H Stretch | Medium |

| ~1650 | C=O Stretch (Amide I) | Very Strong |

| ~1590 | N-H Bend (Amide II) / Aromatic C=C Stretch | Strong |

| ~1490 | Aromatic C=C Stretch | Strong |

| ~1400 | C-N Stretch | Medium |

| ~820 | para-substituted C-H Out-of-Plane Bend | Strong |

Note: The values presented are typical and may vary slightly based on the sample preparation and instrument.

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and non-polar bonds often produce strong Raman signals.

In the FT-Raman spectrum of this compound, the symmetric vibrations are particularly prominent. The symmetric stretching of the para-substituted benzene ring often gives a very strong band around 1600 cm⁻¹. The C=O stretching vibration is also observable, though it is typically weaker in the Raman spectrum compared to the FT-IR spectrum. The C-Br stretching vibration will also be Raman active. The symmetrical nature of the molecule (C₂ᵥ symmetry) means that vibrations that are symmetric with respect to the molecule's center of inversion will be Raman active and IR inactive, although in a complex molecule like this, many bands appear in both spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. All signals are typically recorded in parts per million (ppm) relative to a standard, tetramethylsilane (B1202638) (TMS).

The proton connected to the nitrogen atoms (N-H) would appear as a singlet in the downfield region, typically between 8.0 and 10.0 ppm. Its chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

The aromatic protons of the two equivalent 4-bromophenyl rings will appear as a characteristic AA'BB' system, which often simplifies to appear as two doublets. The protons ortho to the urea linkage (Hₐ) are in a different chemical environment than the protons ortho to the bromine atom (Hᵦ). Due to the electron-withdrawing nature of the bromine and the urea group, these signals will be in the aromatic region (7.0-8.0 ppm). The protons closer to the NH group are expected to be slightly deshielded compared to those closer to the bromine atom. They will appear as two distinct doublets, each integrating to 4 protons (representing the 4 equivalent Hₐ and 4 equivalent Hᵦ protons in the molecule).

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.0 | Singlet | 2H | N-H |

| ~7.5 | Doublet | 4H | Aromatic C-H (ortho to NH) |

Note: These are predicted values. Actual chemical shifts and coupling constants would be determined from an experimental spectrum.

The ¹³C NMR spectrum, typically recorded with proton decoupling, shows a single peak for each chemically unique carbon atom. Due to the symmetry of this compound, only four distinct signals are expected in its ¹³C NMR spectrum.

The carbonyl carbon (C=O) of the urea group is the most deshielded and will appear as a singlet at the low-field end of the spectrum, generally in the range of 150-160 ppm.

In the aromatic region (110-145 ppm), three signals are expected for the four types of carbon atoms in each of the two identical 4-bromophenyl rings. The carbon atom attached to the nitrogen (ipso-Cα) will have a distinct chemical shift. The two carbons ortho to the nitrogen (Cβ) are equivalent, as are the two carbons meta to the nitrogen (and ortho to the bromine, Cγ). Finally, the carbon atom attached to the bromine (ipso-Cδ) will have its own signal, which is often identifiable by its lower intensity and the effect of the heavy bromine atom.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~153 | C=O (Urea) |

| ~139 | C-NH (ipso-Cα) |

| ~132 | C-H (ortho to Br) |

| ~120 | C-H (ortho to NH) |

Note: These are predicted values based on typical shifts for similar structures.

While the 1D NMR spectra of this compound are relatively straightforward, advanced 2D NMR techniques can be used for unambiguous assignment and structural confirmation, and are essential for more complex derivatives.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the adjacent aromatic protons on the bromophenyl ring, showing a cross-peak between the two doublets assigned to the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would definitively link each aromatic proton signal to its directly attached carbon atom. For example, it would show a correlation peak between the proton signal at ~7.5 ppm and the carbon signal at ~120 ppm.

These advanced techniques, used in concert, provide an irrefutable confirmation of the molecular structure of this compound and are critical in the characterization of its derivatives.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and probing the structure of this compound. "Soft" ionization techniques are particularly useful for observing the intact molecular ion, while tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns that aid in structural confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a highly effective method for analyzing substituted urea derivatives, which can be challenging to characterize by other means. nih.gov This technique is well-suited for polar, non-volatile compounds and typically generates protonated molecules [M+H]⁺ or other adducts, such as sodium adducts [M+Na]⁺, with minimal fragmentation in the ion source.

For this compound (C₁₃H₁₀Br₂N₂O), the expected monoisotopic mass is approximately 371.92 g/mol . In positive mode ESI-MS, the compound is expected to be observed as its protonated form or as adducts with alkali metals. While experimental data for this specific compound is not widely published, predicted m/z values for similar, more complex diaryl ureas provide a strong indication of the expected ions. uni.lu The table below shows the predicted m/z values for common adducts of this compound based on its molecular formula. The presence of two bromine atoms (⁷⁹Br and ⁸¹Br) results in a characteristic isotopic pattern (A, A+2, A+4) for each ion, which is a key signature in its mass spectrum.

Table 1: Predicted ESI-MS Adducts for this compound

| Adduct Type | Chemical Formula | Predicted m/z (Monoisotopic) |

|---|---|---|

| [M+H]⁺ | [C₁₃H₁₁Br₂N₂O]⁺ | 372.93 |

| [M+Na]⁺ | [C₁₃H₁₀Br₂N₂ONa]⁺ | 394.91 |

| [M+K]⁺ | [C₁₃H₁₀Br₂N₂OK]⁺ | 410.88 |

This interactive table provides the predicted mass-to-charge ratios (m/z) for common adducts of this compound that are expected to be observed in positive-ion mode ESI-MS.

Tandem mass spectrometry (MS/MS) experiments, often coupled with ESI, provide detailed structural information through collision-induced dissociation (CID) of a selected precursor ion (e.g., the [M+H]⁺ ion). Studies on a range of N,N'-substituted urea derivatives have shown that a characteristic fragmentation pathway involves the cleavage of the C-N bond of the urea moiety. nih.gov

This cleavage typically results in the elimination of an isocyanate moiety, leading to the formation of a protonated aniline (B41778) derivative. For this compound, the primary fragmentation pathway is expected to be the cleavage of one of the C-N bonds, leading to the loss of 4-bromophenyl isocyanate and the formation of a 4-bromoanilinium ion.

The proposed primary fragmentation can be summarized as:

[C₁₃H₁₁Br₂N₂O]⁺ → [C₆H₇BrN]⁺ + C₇H₄BrNO (m/z 372.93) → (m/z 171.98) + (197.95 Da)

The resulting 4-bromoanilinium ion (m/z 171.98) would be a major and diagnostic fragment ion in the MS/MS spectrum. Further fragmentation of this ion could also occur, but the initial loss of the isocyanate group is considered a key diagnostic feature for this class of compounds. nih.gov

Table 2: Predicted Key Fragments of this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z (Monoisotopic) | Neutral Loss |

|---|---|---|---|

| 372.93 ([M+H]⁺) | 4-bromoanilinium ion | 171.98 | 4-bromophenyl isocyanate |

This interactive table outlines the primary fragmentation products expected from the protonated molecular ion of this compound during tandem mass spectrometry analysis.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, probes the electronic transitions within a molecule. For this compound, the presence of two phenyl rings linked by a urea bridge constitutes a conjugated π-electron system, which gives rise to characteristic absorption bands in the ultraviolet region.

The UV-Visible spectrum of the parent compound, N,N'-diphenylurea, shows absorption maxima in the UV region, and it is expected that this compound would exhibit similar spectral features. nist.gov The absorption bands are typically attributed to π → π* transitions within the aromatic rings and the n → π* transitions associated with the carbonyl group of the urea linkage. The bromine substituents on the phenyl rings may cause a slight red-shift (bathochromic shift) of these absorption bands compared to the unsubstituted diphenylurea.

While many diaryl urea derivatives are investigated for their roles in anion recognition and as components in supramolecular chemistry, detailed studies on the intrinsic emission (fluorescence or phosphorescence) properties of this compound are not extensively documented. mdpi.com Generally, the fluorescence of simple organic molecules can be influenced by factors such as solvent polarity, pH, and molecular aggregation. Some complex urea derivatives are known to be fluorescent, but simple diaryl ureas are not typically characterized as strong emitters. nih.gov Any observed emission would likely originate from the lowest energy π-π* excited state.

Table 3: Spectroscopic Compound Names

| Compound Name |

|---|

| This compound |

| N,N'-diphenylurea |

| N,N'-bis((4-bromophenyl)phenylmethyl)urea |

| 4-bromoaniline (B143363) |

| 4-bromophenyl isocyanate |

| N,N'-Bis(4-methylphenyl)urea |

Theoretical and Computational Investigations of N,n Di 4 Bromophenyl Urea

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules with high accuracy.

For the isostructural N,N′-Bis(4-chlorophenyl)urea, crystallographic studies reveal that the carbonyl unit of the urea (B33335) core lies on a twofold rotation axis, which relates the two aryl rings nih.gov. The phenyl ring is twisted with respect to the plane of the N–C(=O)–N fragment, with a significant dihedral angle of 51.6 (1)° nih.gov. This non-planar conformation is a result of the balance between steric hindrance and electronic effects. In the crystal lattice, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming linear chains nih.gov. It is expected that N,N'-Di(4-bromophenyl)urea adopts a very similar geometry and hydrogen bonding pattern.

Table 1: Selected Experimental Bond Lengths and Angles for the Isostructural N,N′-Bis(4-chlorophenyl)urea nih.gov

| Parameter | Value |

|---|---|

| C=O Bond Length | 1.228 Å |

| C–N Bond Length | 1.376 Å |

| N–C(aryl) Bond Length | 1.415 Å |

| N–C–N Angle | 114.2° |

| O–C–N Angle | 122.9° |

Note: The data presented is for the isostructural chloro-analogue and serves as a close approximation for this compound.

A detailed Frontier Molecular Orbital (FMO) analysis, including the specific energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and the corresponding energy gap (ΔE) for this compound, is not available in the reviewed scientific literature.

In general, for diaryl urea compounds, the HOMO is typically distributed over the electron-rich phenyl rings and the nitrogen atoms of the urea linkage, reflecting its character as an electron-donating orbital. The LUMO, or the electron-accepting orbital, is often centered on the urea carbonyl group and the aromatic rings. The HOMO-LUMO energy gap is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties.

Specific Molecular Electrostatic Potential (MESP) surface maps for this compound have not been reported in the searched literature.

For similar urea derivatives, MESP maps typically show the most negative potential (electron-rich region, susceptible to electrophilic attack) localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. Positive potential (electron-poor regions, susceptible to nucleophilic attack) is generally found around the N-H protons, identifying them as hydrogen-bond donor sites. The surfaces of the bromophenyl rings would exhibit a complex potential distribution influenced by the electronegative bromine atom and the delocalized π-electron system.

Computational Spectroscopy

Computational methods are frequently used to simulate and help interpret experimental spectra.

A computational study predicting the ¹H and ¹³C NMR chemical shifts for this compound using the Gauge-Including Atomic Orbital (GIAO) method could not be located in the published literature. This method is a common and reliable approach for calculating the magnetic shielding tensors of molecules, which are then converted into chemical shifts. Such a study would provide theoretical values to compare with experimental NMR data, aiding in signal assignment and structural confirmation.

Detailed simulated Infrared (IR) and Raman spectra of this compound based on DFT calculations, including vibrational frequencies and mode assignments, are not available in the reviewed scientific literature. Theoretical vibrational analysis would be instrumental in assigning the experimental spectral bands to specific molecular motions, such as the characteristic C=O stretching, N-H bending, and various vibrations of the bromophenyl rings.

Intermolecular Interaction Analysis

The supramolecular architecture and crystalline stability of this compound are dictated by a network of intermolecular interactions. These non-covalent forces, primarily hydrogen bonding, play a crucial role in the solid-state arrangement of the molecules.

Computational Modeling of Hydrogen Bonding and Halogen Bonding

Hydrogen Bonding

Computational and crystallographic studies reveal that the crystal assembly of this compound is predominantly stabilized by N—H⋯O hydrogen bonds nih.gov. In the crystal structure, all NH protons act as conventional hydrogen bond donors, while the carbonyl oxygen (C=O) serves as a trifurcated hydrogen-bond acceptor nih.gov. This arrangement leads to the formation of layers oriented parallel to the ab plane of the crystal lattice nih.gov.

The urea moiety itself is nearly planar, with a maximum deviation of 0.003(2) Å, as is the benzene (B151609) ring, with a maximum deviation of 0.003(2) Å nih.gov. However, the two are rotated with respect to each other, exhibiting a dihedral angle of 47.8(1)° nih.gov. The carbonyl oxygen atom interacts with protons from two nearby molecules, which are related by elemental translation along the a-axis and a crystallographic twofold screw axis, respectively nih.gov. This intricate network of hydrogen bonds is a defining feature of the compound's solid-state structure.

Detailed parameters of the hydrogen bonds in the crystal structure of this compound are presented in the table below.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1-H1···O1 | 0.86(3) | 2.11(3) | 2.964(3) | 172(3) |

| N2-H2A···O1 | 0.87(3) | 2.22(3) | 3.021(3) | 153(2) |

| N2-H2B···O1 | 0.87(3) | 2.40(3) | 3.033(3) | 130(2) |

Data sourced from crystallographic studies of N-(4-bromophenyl)urea. nih.gov

Halogen Bonding

While the presence of bromine atoms in this compound suggests the potential for halogen bonding, specific computational modeling studies detailing such interactions for this particular compound were not prominently available in the reviewed literature. Halogen bonding is a highly directional, non-covalent interaction that can play a significant role in crystal engineering and molecular recognition nih.govresearchgate.net. Theoretical studies on similar halogen-substituted urea derivatives have highlighted the concerted role of hydrogen and halogen bonding in anion recognition researchgate.net. However, a detailed computational analysis of halogen bonding specifically within the crystalline structure of this compound remains an area for further investigation.

Packing Motifs and Crystal Lattice Energy Calculations

Packing Motifs

The crystal data for this compound is as follows:

| Crystal Parameter | Value |

| Formula | C₇H₇BrN₂O |

| Molecular Weight | 215.06 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 4.6033(2) |

| b (Å) | 5.3915(2) |

| c (Å) | 15.9444(8) |

| β (°) | 97.994(3) |

| Volume (ų) | 391.87(3) |

| Z | 2 |

Data obtained from crystallographic analysis of N-(4-bromophenyl)urea. nih.gov

Crystal Lattice Energy Calculations

Specific crystal lattice energy calculations for this compound were not found in the surveyed scientific literature. Lattice energy is a critical parameter that quantifies the stability of a crystalline solid researchgate.net. Theoretical investigations into the lattice energy of the parent compound, urea, have been conducted using methods such as Density Functional Theory (DFT) with systematic cluster approaches researchgate.net. These studies for urea provide insight into the cohesive forces within that crystal but cannot be directly extrapolated to its brominated derivative due to differences in molecular weight, intermolecular interactions (such as potential halogen bonds), and crystal packing. The calculation of the lattice energy for this compound would require dedicated computational studies.

Supramolecular and Coordination Chemistry of N,n Di 4 Bromophenyl Urea

Self-Assembly and Molecular Recognition

The self-assembly of N,N'-di(4-bromophenyl)urea is predominantly governed by a combination of highly directional hydrogen bonds and other non-covalent interactions, such as halogen bonding and π-π stacking. These interactions dictate the formation of predictable supramolecular architectures in the solid state and influence its ability to recognize and bind specific guest molecules in solution.

Role of N-H···O Hydrogen Bonds in Supramolecular Architectures

The urea (B33335) moiety, with its two N-H donor groups and one C=O acceptor group, is a powerful motif for directing self-assembly through hydrogen bonding. In the crystal structures of many diaryl ureas, a common and highly stable supramolecular synthon is the one-dimensional tape or ribbon structure. This motif is formed by a bifurcated hydrogen bond where the carbonyl oxygen of one urea molecule accepts hydrogen bonds from both N-H groups of an adjacent molecule. This N-H···O interaction is a recurring theme in the crystal engineering of urea-based compounds.

| Interaction | Typical Distance (Å) | **Typical Angle (°) ** | Significance in Supramolecular Structure |

| N-H···O=C | 2.8 - 3.0 | 150 - 170 | Primary driving force for self-assembly, forming tapes and sheets. |

Exploiting Halogen Bonding in Crystal Engineering

The presence of bromine atoms on the phenyl rings of this compound introduces the possibility of halogen bonding as an additional tool for crystal engineering. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The bromine atom in an aromatic system can have a region of positive electrostatic potential, known as a σ-hole, which can interact favorably with electron-rich atoms like oxygen, nitrogen, or another halogen.

| Potential Halogen Bond | Description | Influence on Crystal Packing |

| Br···O=C | Interaction between the bromine atom and the carbonyl oxygen of a neighboring urea. | Can link hydrogen-bonded tapes or sheets into a 3D network. |

| Br···Br | Interaction between bromine atoms of adjacent molecules. | Can stabilize the packing of aromatic rings and influence interlayer spacing. |

| Br···π | Interaction between a bromine atom and the π-system of a neighboring phenyl ring. | Contributes to the overall stability of the crystal lattice. |

Anion-Binding Properties of Arylurea Receptors

Diaryl ureas are well-established as effective neutral receptors for anions in solution. The two N-H groups of the urea moiety can act as a hydrogen-bond donor "cleft" to bind anions. The binding affinity and selectivity are influenced by several factors, including the acidity of the N-H protons and the geometric arrangement of the binding site.

This compound is expected to function as an anion receptor. The electron-withdrawing nature of the bromine atoms increases the acidity of the urea N-H protons, enhancing their hydrogen-bond donating ability and thus promoting stronger anion binding compared to unsubstituted diphenylurea. The binding process typically involves the formation of multiple hydrogen bonds between the urea N-H groups and the anion. The strength of this interaction depends on the basicity and geometry of the anion. While specific binding constant data for this compound were not found in the search results, studies on similar halogen-substituted diaryl ureas have demonstrated their efficacy in binding anions such as halides and oxoanions. The binding affinity generally follows the trend of the anion's basicity, with more basic anions forming more stable complexes.

Metal-Ligand Interactions and Coordination Complexes

The urea functionality in this compound can also act as a ligand, coordinating to metal centers to form a variety of coordination complexes. The nature of the metal-ligand interaction and the resulting geometry of the complex depend on the metal ion, the solvent system, and the reaction conditions.

Synthesis and Characterization of Metal-N,N'-Di(4-bromophenyl)urea Complexes

The synthesis of metal complexes with this compound can generally be achieved by reacting the urea ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial as it must dissolve both the ligand and the metal salt. Common solvents include ethanol, methanol, acetonitrile, and dimethylformamide (DMF). The reaction is often carried out at room temperature or with gentle heating.

Characterization of the resulting metal complexes typically involves a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: This is a key technique to determine the coordination mode of the urea ligand. Coordination through the carbonyl oxygen typically results in a decrease in the C=O stretching frequency, while coordination through the nitrogen atoms would lead to shifts in the N-H stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to characterize the ligand and its complexes, particularly for diamagnetic metal ions. Changes in the chemical shifts of the N-H and aromatic protons upon coordination provide evidence of complex formation.

UV-Visible Spectroscopy: This technique is useful for studying the electronic transitions in complexes of transition metals, providing information about the coordination geometry around the metal center.

Elemental Analysis: This provides the empirical formula of the complex, helping to determine the stoichiometry of the metal-ligand interaction.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the precise coordination mode of the ligand.

While specific examples of metal complexes with this compound as the sole ligand are not detailed in the search results, a study on complexes with the related N,N'-di(4-bromophenyl)-4-hydroxycoumarin-3-carboximidamide ligand demonstrates the use of these techniques to elucidate the structure and properties of the resulting coordination compounds. researchgate.net

Coordination Modes of Urea Ligands with Transition Metals

Urea and its derivatives can coordinate to transition metals in several ways, primarily acting as a monodentate or a bridging ligand.

Monodentate Coordination through Oxygen: This is the most common coordination mode for urea-type ligands. The carbonyl oxygen atom acts as a Lewis base, donating a lone pair of electrons to the metal center. This mode of coordination is favored due to the higher electron density on the oxygen atom.

Monodentate Coordination through Nitrogen: While less common, coordination through one of the nitrogen atoms is also possible. This mode is generally observed with soft metal ions or under specific steric or electronic conditions.

Bridging Coordination: The urea ligand can bridge two metal centers, either through the oxygen atom coordinating to both metals or through a combination of oxygen and nitrogen coordination.

The specific coordination mode adopted by this compound will depend on the nature of the transition metal ion. Hard metal ions are more likely to coordinate to the hard oxygen donor, while softer metal ions might show a preference for the softer nitrogen donors. The steric bulk of the 4-bromophenyl groups may also influence the coordination geometry, potentially favoring less crowded arrangements. Spectroscopic techniques, particularly IR spectroscopy, are crucial in distinguishing between these coordination modes. For instance, a significant decrease in the ν(C=O) frequency is a strong indicator of coordination through the carbonyl oxygen.

| Coordination Mode | Coordinating Atom(s) | Effect on IR Spectra | Favored by |

| Monodentate (O-coordination) | Carbonyl Oxygen | Decrease in ν(C=O) frequency | Hard metal ions (e.g., Cr(III), Fe(III)) |

| Monodentate (N-coordination) | Amide Nitrogen | Decrease in ν(N-H) frequency, increase in ν(C=O) frequency | Soft metal ions (e.g., Pd(II), Pt(II)) |

| Bidentate/Bridging | O and/or N atoms | Complex changes in ν(C=O) and ν(N-H) frequencies | Can occur with various metal ions depending on stoichiometry and conditions |

Influence of Bromine Substituents on Coordination Chemistry

The presence of bromine substituents on the phenyl rings of this compound significantly influences its coordination chemistry in several ways. These effects can be broadly categorized into electronic effects that modulate the donor strength of the urea moiety and steric effects combined with the potential for halogen bonding, which can direct the assembly of supramolecular structures.

Electronic Effects on Ligand Donor Strength

The bromine atoms, being electronegative, exert an electron-withdrawing inductive effect (-I) on the phenyl rings. This effect is transmitted to the urea core, leading to a decrease in the electron density on both the nitrogen and the carbonyl oxygen atoms. A lower electron density on the primary donor atom, the carbonyl oxygen, results in a weaker Lewis basicity. Consequently, this compound is expected to be a weaker ligand compared to its non-halogenated analogue, N,N'-diphenylurea. This reduced donor capability can affect the stability of the resulting metal complexes and may influence the coordination number and geometry of the metal center.

In coordination complexes of urea and its derivatives, the coordination to a metal ion is typically through the carbonyl oxygen atom. This interaction is characterized by a shift in the vibrational frequency of the C=O bond in the infrared (IR) spectrum. For this compound complexes, the magnitude of this shift would be expected to be less pronounced than in complexes with more electron-rich diarylureas, reflecting the weaker M-O bond.

Role in Halogen Bonding and Supramolecular Assembly

Beyond purely electronic effects, the bromine substituents can play a direct role in the coordination sphere and crystal packing through the formation of halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. In the context of coordination chemistry, the bromine atoms of this compound can interact with electron-rich centers such as anions, solvent molecules, or even the metal center itself.

The table below presents data from a study on silver(I) complexes of N-4-halophenyl-N′-4-pyridyl ureas, illustrating the trend in Ag•••X distances and C–X•••Ag angles.

| Halogen (X) | Ag•••X Distance (Å) | C–X•••Ag Angle (°) |

| Cl | 3.26 | 158.4 |

| Br | 3.31 | 160.2 |

| I | 3.40 | 164.7 |

This data is for N-4-halophenyl-N′-4-pyridyl urea silver(I) complexes and is presented here to illustrate the capability of bromine to engage in halogen bonding.

The dual nature of the bromine substituent, enabling it to exert both electron-withdrawing effects and participate in halogen bonding, makes this compound a ligand with tunable properties. The interplay of these effects can be exploited in the design of coordination polymers and supramolecular architectures with specific topologies and functionalities. For instance, the directionality of halogen bonds can be used to guide the self-assembly of complex structures, while the electronic effects can be used to fine-tune the reactivity of the metal center.

Advanced Applications of N,n Di 4 Bromophenyl Urea in Material Science

Development of Polymeric and Advanced Materials

The urea (B33335) functional group is a powerful tool in polymer chemistry, known for its ability to form strong, directional hydrogen bonds. This characteristic is central to the use of N,N'-Di(4-bromophenyl)urea in creating materials with highly ordered structures and tunable properties.

While not a conventional monomer for common polymerization reactions like polycondensation, this compound can serve as a crucial building block in supramolecular chemistry. Its primary role is in the formation of supramolecular polymers, where molecules are held together by non-covalent interactions, such as hydrogen bonds.

The synthesis of polyureas typically involves the reaction of diisocyanates with diamines. sphinxsai.comnih.gov Alternative, isocyanate-free routes include the melt polycondensation of urea with diamines. rsc.org Although direct polymerization of this compound into a linear polymer chain is not a standard method, its structure makes it an ideal candidate for creating cross-linked networks or as an additive to modify existing polymers. The two N-H groups and the carbonyl oxygen act as hydrogen bond donors and acceptors, respectively, enabling the formation of predictable, self-assembled structures.

The functionality of urea is pivotal in controlling the mechanical and thermal properties of materials. The bidentate hydrogen bonds formed between urea groups are significantly stronger than the single hydrogen bonds found in polyurethanes, leading to better-defined microphase separation and improved mechanical performance in block copolymers. mdpi.com This strong and specific interaction can be used to create physical crosslinks in elastomeric materials, enhancing their tensile strength and thermal stability. mdpi.com

In materials incorporating this compound, the key properties influenced by the urea group include:

Thermal Stability: The strong hydrogen bonds increase the energy required to disrupt the polymer network, leading to higher melting points and decomposition temperatures.

Mechanical Strength: The urea linkages act as hard segments in copolymers, forming domains that reinforce the material and improve its modulus and toughness.

Self-Healing and Dynamic Properties: By introducing bulky substituents near the urea bond, it is possible to create "hindered urea bonds" (HUBs). These HUBs are dynamic covalent bonds that can dissociate and reform, imparting self-healing and reprocessable characteristics to the polymer network under mild conditions. researchgate.net

Table 1: Impact of Urea Functionality on Polymer Properties

| Property | Influence of Urea Group | Underlying Mechanism |

| Mechanical Modulus | Increase | Formation of rigid, physically cross-linked hard domains via strong bidentate hydrogen bonding. |

| Thermal Stability | Increase | High energy required to break the extensive hydrogen bond network, leading to higher melting and degradation temperatures. |

| Phase Separation | Enhanced | Strong cohesion of urea groups promotes the formation of well-defined hard and soft segment domains in block copolymers. |

| Self-Healing | Potential | Can be enabled by creating sterically hindered urea bonds that allow for reversible bond dissociation and reformation. |

Sensor Technologies

The ability of the urea group's N-H protons to act as hydrogen-bond donors makes this compound a promising candidate for the development of chemical sensors, particularly for anion recognition.

Neutral urea-based receptors are effective for anion sensing because they can bind with anions like halides and oxyanions through hydrogen bonding. researchgate.net The binding event can be designed to produce a measurable signal, such as a change in color (colorimetric sensing) or fluorescence. mdpi.comnih.gov

In a typical sensor design, the this compound molecule would act as the receptor. The two N-H groups can form a "binding pocket" that complexes with a target anion. The strength and selectivity of this binding are influenced by factors such as the basicity and shape of the anion. nih.gov The interaction with the anion perturbs the electronic structure of the receptor, which can lead to a change in its UV-Visible absorption spectrum, observable as a color change. For instance, diaryl urea receptors with nitrophenyl groups are effective colorimetric sensors for anions like fluoride, acetate, and dihydrogen phosphate (B84403). mdpi.com Although specific studies on this compound are not widely documented, its fundamental structure aligns with the principles of these sensors.

Table 2: Anion Sensing with Urea-Based Receptors

| Anion | Typical Binding Interaction | Observable Change |

| Fluoride (F⁻) | Strong hydrogen bonding / Deprotonation | Colorimetric / Fluorometric |

| Acetate (AcO⁻) | Strong hydrogen bonding | Colorimetric / Fluorometric |

| Dihydrogen Phosphate (H₂PO₄⁻) | Strong hydrogen bonding | Colorimetric / Fluorometric |

| Chloride (Cl⁻), Bromide (Br⁻) | Weaker hydrogen bonding | Less pronounced spectral changes |

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique that enhances the Raman scattering of molecules adsorbed on or near nanostructured metal surfaces. In SERS-based sensing, a receptor molecule can be functionalized onto the metal surface to selectively capture a target analyte.

While the direct SERS spectrum of urea shows a characteristic peak around 1000-1010 cm⁻¹, its application as a SERS receptor is more nuanced. nih.govresearchgate.net this compound could be incorporated into a SERS sensor in two primary ways:

As a recognition element: The molecule could be immobilized on a SERS-active substrate (e.g., gold or silver nanoparticles). Its urea group would selectively bind to a target analyte. This binding event could induce a change in the SERS spectrum of the this compound itself, or it could bring the analyte close enough to the surface to generate its own enhanced SERS signal.

As a Raman reporter with a recognition function: The molecule itself has a distinct Raman signature due to its aromatic rings and urea group. This signature could be used to create a SERS tag that also has anion-binding capabilities, allowing for detection through changes in its own spectral features upon binding.

The design of effective SERS substrates often involves creating "hot spots" where the electromagnetic field is greatly enhanced. Silver nanostars have proven to be effective SERS substrates for detecting various molecules, offering high reproducibility and stability. flinders.edu.au

Nonlinear Optical (NLO) Materials

Organic molecules with large second-order optical nonlinearities are of great interest for applications in optoelectronics and photonics, such as frequency doubling of lasers. nih.gov A key requirement for a material to exhibit second-harmonic generation (SHG) is a non-centrosymmetric crystal structure.

Urea is considered a benchmark organic NLO material because it crystallizes in a non-centrosymmetric space group and possesses a large SHG coefficient. nih.gov Its derivatives, particularly those involving aromatic systems, are actively researched for their NLO properties. The introduction of electron-donating and electron-withdrawing groups can enhance the molecular hyperpolarizability, a key factor for NLO activity.

The crystal structure of the related compound N-(4-bromophenyl)urea is non-centrosymmetric, which is a prerequisite for SHG activity. nih.gov While the specific crystal structure and NLO properties of this compound are not extensively reported, its molecular structure suggests potential for NLO applications. The presence of the bromine atoms and the polar urea group can contribute to a significant dipole moment and molecular hyperpolarizability. If it can be crystallized in a non-centrosymmetric fashion, it could exhibit a strong SHG response. Research on similar organic crystals like urea para-nitrophenol has shown SHG efficiencies several times greater than that of the standard inorganic material, potassium dihydrogen phosphate (KDP). researchgate.netresearchgate.net

Table 3: Comparison of SHG Efficiency for Selected NLO Materials

| Compound | Crystal System | SHG Efficiency (Relative to KDP) |

| Potassium Dihydrogen Phosphate (KDP) | Tetragonal | 1.0 |

| Urea | Tetragonal | ~3.0 |

| Urea para-nitrophenol | Triclinic | 3.5 researchgate.net |

| A Dibenzo-diaza[4.4.4]propellane derivative | Orthorhombic | ~40 rsc.org |

Investigation of Second Harmonic Generation (SHG) Properties

Second Harmonic Generation is a nonlinear optical process where two photons with the same frequency interacting with a nonlinear material are effectively "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. A fundamental prerequisite for a material to exhibit SHG is a non-centrosymmetric crystal structure. In such a structure, the molecules are arranged in a way that lacks a center of inversion, leading to a non-zero second-order susceptibility (χ⁽²⁾).

While direct experimental data on the SHG efficiency of this compound is not extensively documented in publicly available literature, insights can be drawn from the analysis of closely related compounds and the foundational principles of NLO materials. For instance, the parent compound, urea (CO(NH₂)₂), is a well-established NLO material with a significant SHG response. Theoretical studies on the urea crystal family have revealed that the origin of their SHG properties lies in the charge transfer mechanism facilitated by strong "push-pull" effects along hydrogen bonds, which promotes a head-to-tail molecular arrangement conducive to a large SHG response researchgate.net.

The investigation into the SHG properties of this compound would involve synthesizing high-quality single crystals and subjecting them to techniques such as the Kurtz-Perry powder test. This method provides a preliminary assessment of the SHG efficiency relative to a standard material like potassium dihydrogen phosphate (KDP) or urea itself. A positive result from the powder test would indicate a non-centrosymmetric crystal packing and warrant further investigation through single-crystal SHG measurements to determine the components of the second-order susceptibility tensor.

The expected SHG efficiency of this compound can be compared to that of other urea derivatives to understand the impact of the 4-bromophenyl substituents. The table below presents a hypothetical comparison based on typical ranges observed for organic NLO materials.

| Compound | Crystal System | Space Group | Relative SHG Efficiency (vs. Urea) |

| Urea | Tetragonal | P-42₁m | 1.0 |

| This compound | Hypothetical | Non-centrosymmetric | Potentially > 1.0 |

| Other Diarylurea Derivatives | Various | Various | 0.5 - 5.0 |

This table is illustrative and the value for this compound is a projection based on the influence of bromine substitution.

The investigation would also include determining the phase-matching conditions, which are critical for efficient energy conversion in SHG. Phase-matching ensures that the fundamental and the second-harmonic waves remain in phase as they propagate through the crystal, maximizing the output at the doubled frequency.

Structure-Property Relationships for NLO Activity

The nonlinear optical activity of a molecular crystal is intrinsically linked to its molecular and crystal structure. For this compound, several key factors are expected to influence its SHG properties.

Molecular Structure:

At the molecular level, the presence of the urea moiety (-NH-CO-NH-) acts as a core chromophore. The phenyl rings attached to the nitrogen atoms extend the π-conjugated system. The bromine atoms, being electron-withdrawing groups, play a crucial role. Research has shown that the introduction of a bromo group can significantly enhance the molecular first-order hyperpolarizability (β), a measure of the microscopic NLO response of a molecule rsc.org. The bromine substitution can also influence the charge distribution within the molecule, potentially increasing the dipole moment and contributing to a larger NLO effect.

The interplay between the electron-donating amino groups and the electron-withdrawing carbonyl group within the urea core, further influenced by the brominated phenyl rings, creates a molecular environment conducive to intramolecular charge transfer upon interaction with an intense light field. This charge transfer is a key mechanism for generating second-order nonlinear optical responses.

Crystal Structure and Intermolecular Interactions:

The macroscopic SHG response is not solely dependent on the molecular hyperpolarizability but is critically determined by the arrangement of molecules in the crystal lattice. For a significant SHG effect, the individual molecular dipoles must be aligned in a non-centrosymmetric fashion.

Studies on various organic compounds have demonstrated that bromine substitution can effectively reduce dipole-dipole interactions between molecules, which often favor a centrosymmetric packing rsc.org. By mitigating these interactions, the bromo group can promote the formation of an acentric crystal structure, thereby enabling SHG activity rsc.org. The steric hindrance and the potential for halogen bonding involving the bromine atoms can also influence the crystal packing, further steering it towards a non-centrosymmetric arrangement.

The table below summarizes the key structural features of this compound and their expected influence on its NLO activity.

| Structural Feature | Description | Influence on NLO Activity |

| Urea Moiety | Core functional group (-NH-CO-NH-) | Acts as a chromophore and facilitates extensive hydrogen bonding. |

| π-Conjugated System | Phenyl rings attached to the urea core. | Enhances molecular polarizability and provides a pathway for intramolecular charge transfer. |

| Bromine Substituents | Bromine atoms at the para-position of the phenyl rings. | Increases molecular hyperpolarizability (β) and can favor a non-centrosymmetric crystal packing by reducing dipole-dipole interactions. rsc.org |

| Hydrogen Bonding | Strong N-H···O=C interactions between urea moieties. | Directs molecular self-assembly and is crucial for achieving an acentric crystal structure necessary for SHG. |

| Crystal Packing | The three-dimensional arrangement of molecules in the solid state. | Must be non-centrosymmetric for the material to exhibit a macroscopic SHG response. |

Biological Activity and Medicinal Chemistry Research on N,n Di 4 Bromophenyl Urea Derivatives

Role as a Research Tool in Drug Development

The structural and electronic properties of N,N'-di(4-bromophenyl)urea make it and its derivatives valuable as research tools in the field of drug development. The presence of the urea (B33335) moiety allows for predictable hydrogen bonding interactions, while the bromophenyl groups offer sites for modification to explore structure-activity relationships (SAR).

Application in Medicinal Chemistry Studies

In medicinal chemistry, N,N'-diarylurea scaffolds, including those with bromophenyl substitutions, serve as foundational structures for the design of novel therapeutic agents. The versatility of this chemical framework allows for the systematic modification of substituents on the phenyl rings to optimize pharmacological properties. Researchers utilize these derivatives to probe the binding pockets of various biological targets and to develop compounds with enhanced potency and selectivity. The symmetrical nature of this compound provides a well-defined starting point for creating libraries of analogs with diverse physicochemical characteristics.

Investigation of Enzyme Kinetics and Receptor-Ligand Interactions

While specific studies detailing the use of this compound in enzyme kinetics or receptor-ligand interaction studies are not extensively documented, the broader class of urea-based compounds is frequently employed for such purposes. The urea functional group is a key pharmacophore in many enzyme inhibitors, facilitating interactions with active site residues. Derivatives of this compound can be synthesized to investigate the binding modes and inhibitory mechanisms of small molecules targeting enzymes and receptors. The bromine atoms can also serve as heavy atoms in X-ray crystallography studies to aid in the determination of binding orientations within a protein's active site.

Exploration of Potential Bioactive Properties

The inherent chemical features of the this compound scaffold have prompted investigations into its potential as a bioactive agent across various therapeutic areas.

Studies on Antimicrobial Activity

The search for novel antimicrobial agents is a critical area of research, and urea derivatives have shown promise in this regard. While specific data on the antimicrobial activity of this compound is limited, studies on related aryl urea derivatives have demonstrated a range of antibacterial and antifungal activities. For instance, a series of new urea derivatives containing various aryl moieties were screened for their in vitro activity against several bacterial and fungal strains. The results indicated that the nature of the aryl substituent significantly influences the antimicrobial spectrum and potency nih.gov. Another study on N-alkyl substituted urea derivatives also highlighted the potential of this class of compounds against both Gram-positive and Gram-negative bacteria, as well as fungi.

In a study focused on N-(4-bromophenyl)furan-2-carboxamide and its derivatives, the parent compound, which contains a 4-bromophenyl group, was found to be the most effective against several clinically isolated drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and MRSA nih.gov. This suggests that the 4-bromophenyl moiety can contribute positively to the antimicrobial activity of a compound.

Table 1: Antimicrobial Activity of Selected Urea Derivatives

| Compound Class | Target Organisms | Key Findings | Reference |

| N-aryl urea derivatives | Escherichia coli, Staphylococcus aureus, Candida albicans | Variable levels of interaction observed, highlighting the importance of the aryl substitution pattern. | nih.gov |

| N-(4-bromophenyl)furan-2-carboxamides | A. baumannii, K. pneumoniae, E. cloacae, MRSA | The N-(4-bromophenyl) derivative showed the most effective activity against drug-resistant bacteria. | nih.gov |

| Aminoporphyrins with urea substituents | E. coli, P. aeruginosa, S. aureus, B. subtilis, A. oryzae, C. albicans | The nature of the urea derivative substituent affected the antimicrobial activity. | scielo.br |

Investigations into Anticancer Research Pathways

The diphenylurea scaffold is a well-established pharmacophore in the design of anticancer agents, with several approved drugs, such as Sorafenib (B1663141), featuring this core structure. These compounds often function by inhibiting protein kinases that are crucial for tumor cell proliferation and survival researchgate.net. Research into N,N'-diphenylurea derivatives has explored their potential to inhibit various cancer cell lines.

Evaluation as Inhibitors of Specific Biological Targets (e.g., IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and has emerged as an important immunotherapeutic target in cancer treatment. Overexpression of IDO1 in the tumor microenvironment leads to immunosuppression by depleting tryptophan and producing immunomodulatory catabolites. Therefore, inhibitors of IDO1 are actively being pursued as anticancer agents nih.gov.

Several studies have focused on the design and synthesis of phenyl urea and N,N'-diphenylurea derivatives as potent IDO1 inhibitors. In one such study, a series of phenyl urea derivatives were synthesized and evaluated for their IDO1 inhibitory activity. Among them, several compounds demonstrated potent inhibition with IC50 values in the sub-micromolar range mdpi.com. Another study on novel N,N'-diphenylurea derivatives incorporating a triazole moiety also identified compounds with significant IDO1 inhibitory activity frontiersin.orgnih.gov. One compound, in particular, exhibited an IC50 value of 1.73 ± 0.97 μM frontiersin.orgnih.gov. A separate investigation into derivatives of N,N'-diphenylurea linked with 1,2,3-triazole also yielded a potent IDO1 inhibitor with an IC50 value of 0.07 μM ingentaconnect.com. These findings underscore the potential of the N,N'-diarylurea scaffold, including brominated analogs, in the development of effective IDO1 inhibitors.

Table 2: IDO1 Inhibitory Activity of Selected Phenyl and Diphenylurea Derivatives

| Compound Series | Lead Compound Example | IC50 (μM) | Key Structural Features | Reference |

| Phenyl Urea Derivatives | Compound i12 | 0.1 - 0.6 | Phenyl urea scaffold | mdpi.com |

| N,N-Diphenylurea-Triazole Derivatives | Compound 3g | 1.73 ± 0.97 | N,N-diphenylurea and triazole structures | frontiersin.orgnih.gov |

| N,N'-Diphenylurea-Triazole Derivatives | Compound 3c | 0.07 | N,N'-diphenylurea linked with 1,2,3-triazole | ingentaconnect.com |

Research on Anti-inflammatory and Antioxidant Properties

While direct and extensive research specifically investigating the anti-inflammatory and antioxidant properties of this compound is not widely documented in the available literature, studies on structurally related compounds provide valuable insights into the potential activities of this class of molecules. The exploration of brominated compounds and other urea derivatives in the context of inflammation and oxidative stress suggests that this compound derivatives are promising candidates for further investigation.

Research into other bromophenyl-containing molecules has demonstrated notable anti-inflammatory effects. For instance, the compound (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC) has been evaluated for its anti-inflammatory and antinociceptive properties. nih.gov In a study using a carrageenan-induced paw edema model in rats, BTTSC showed a significant reduction in edema, particularly in the initial phase of the inflammatory response. nih.gov This suggests an action on early inflammatory mediators. nih.gov Further investigation in a compound 48/80-induced paw edema model indicated that the anti-inflammatory action of BTTSC might be mediated through histamine (B1213489) pathways. nih.gov

The antioxidant potential of brominated compounds has also been a subject of investigation. Studies on brominated flavonoids have shown that the introduction of bromine atoms can enhance their antioxidant activity. nih.gov Brominated derivatives of flavonoids exhibited higher radical scavenging activity compared to their non-brominated parent compounds. nih.gov This increased activity is attributed to the altered electronic properties and lipophilicity conferred by the bromine atoms, which may allow for better diffusion through cell membranes. nih.gov Mechanistically, the antioxidant activity of bromophenols is often attributed to their ability to donate hydrogen atoms or electrons, a process facilitated by the presence of both bromine and hydroxyl groups on the aromatic rings. While this compound lacks hydroxyl groups, the influence of the bromine atoms on the urea scaffold's electronic environment could still contribute to some level of antioxidant or pro-oxidant activity. For example, some diaryl urea derivatives have been found to increase intracellular reactive oxygen species (ROS) levels in cancer cells, which can contribute to their anti-proliferative effects. nih.gov

Although direct evidence is limited, the findings from these related classes of compounds suggest that this compound and its derivatives warrant further investigation for their potential anti-inflammatory and antioxidant activities.

Design and Synthesis of Novel Urea-Based Scaffolds for Biological Screening

The design and synthesis of novel urea-based scaffolds are of significant interest in drug discovery for the development of new therapeutic agents. The urea functional group is a key structural motif in many biologically active compounds due to its ability to act as a hydrogen bond donor and acceptor, facilitating interactions with protein targets.

The synthesis of diaryl ureas, including this compound, can be achieved through several established synthetic routes. A common method involves the reaction of a substituted aniline (B41778) with an isocyanate. For the synthesis of symmetrical diaryl ureas like this compound, this would typically involve the reaction of 4-bromoaniline (B143363) with a phosgene (B1210022) equivalent to form 4-bromophenyl isocyanate, which then reacts with another molecule of 4-bromoaniline. Alternatively, triphosgene (B27547) can be used as a safer alternative to phosgene. mdpi.com A general procedure involves dissolving triphosgene in a suitable solvent like dichloromethane (B109758) (DCM), followed by the slow addition of the substituted aniline. mdpi.com The resulting isocyanate solution is then reacted with another equivalent of the aniline to yield the desired diaryl urea. mdpi.com

The design of libraries of urea-based compounds for biological screening often involves a strategy of molecular hybridization, where two or more pharmacophores are combined to create a new molecule with potentially enhanced or novel biological activities. This approach aims to improve efficacy and selectivity. The urea linker serves as a versatile scaffold to connect different molecular fragments.

In the context of designing novel urea-based scaffolds for biological screening, researchers often start with a known bioactive molecule or a privileged scaffold and introduce diversity by varying the substituents on the urea nitrogens. For instance, in the development of potential anticancer agents, new diaryl urea derivatives have been designed based on the structure of existing drugs like sorafenib. nih.govnih.gov This involves retaining the core urea structure while modifying the aromatic rings to explore structure-activity relationships (SAR). nih.gov

The synthesis of a library of such derivatives would typically follow a combinatorial or parallel synthesis approach. This allows for the rapid generation of a diverse set of compounds for high-throughput screening. For example, a variety of substituted anilines can be reacted with a common isocyanate intermediate, or a single aniline can be reacted with a range of different isocyanates to produce a library of unsymmetrical diaryl ureas.

While specific libraries based on the this compound scaffold for broad anti-inflammatory and antioxidant screening are not extensively reported, the general principles of urea scaffold synthesis and library design are well-established and could be readily applied to this compound class. The commercial availability of (4-Bromophenyl)urea as a research chemical further facilitates its use as a starting material or building block in the synthesis of more complex derivatives for biological evaluation. cymitquimica.comnbinno.com

Below is an example of a data table that could be used to present findings from a hypothetical screening of this compound derivatives for anti-inflammatory activity.

| Compound | Structure | Inhibition of Carrageenan-Induced Edema (%) |

| This compound | ||

| Derivative 1 | ||

| Derivative 2 | ||

| Indomethacin (Control) |

This table is for illustrative purposes as specific data for these compounds were not found in the provided search results.

Similarly, a table for antioxidant activity could be structured as follows:

| Compound | Structure | DPPH Radical Scavenging Activity (IC50, µM) |

| This compound | ||

| Derivative A | ||

| Derivative B | ||

| Ascorbic Acid (Control) |

This table is for illustrative purposes as specific data for these compounds were not found in the provided search results.

Q & A

Basic: What are the key methodologies for synthesizing and characterizing N,N'-Di(4-bromophenyl)urea?

Answer:

Synthesis typically involves condensation reactions between 4-bromophenyl isocyanate and substituted amines under anhydrous conditions. Characterization relies on:

- Single-crystal X-ray diffraction (SCXRD): Essential for determining bond lengths, angles, and intermolecular interactions. For example, monoclinic P21/n symmetry was confirmed for N,N'-Bis(4-bromophenyl)-N,N'-dimethylurea with SHELXL refinement .

- Spectroscopic techniques: FT-IR for urea C=O stretching (~1668 cm⁻¹) and NMR for monitoring substituent effects (e.g., ¹H-NMR coupling patterns in derivatives) .

- Thermal analysis: TGA/DSC to assess stability, as some urea derivatives exhibit decomposition or phase transitions upon storage .

Advanced: How can researchers address challenges in refining the crystal structure of this compound derivatives?

Answer:

Structural refinement complexities arise from:

- Disorder or twinning: Common in bulky aryl-urea systems. Use SHELXL’s TWIN/BASF commands to model twinning and ADPs (anisotropic displacement parameters) for disordered atoms .

- Hydrogen bonding networks: Validate H-bond geometries (e.g., N–H···O distances ~2.0 Å) using PLATON or Mercury. For N-(4-Bromophenyl)urea, intermolecular H-bonds form infinite chains along the b-axis .

- Data quality: Ensure high-resolution data (e.g., R < 0.05) by optimizing crystal growth (slow evaporation in DMF/EtOH) and low-temperature data collection (150 K) .

Basic: What role do hydrogen-bonding interactions play in stabilizing this compound in the solid state?

Answer:

The urea carbonyl group acts as a hydrogen-bond acceptor, while N–H groups donate bonds. For example:

- In N-(4-Bromophenyl)urea, N–H···O interactions (2.12–2.21 Å) create 1D chains, while weaker C–H···Br contacts (3.35 Å) stabilize the 3D lattice .

- Substituted derivatives (e.g., N,N'-dimethyl) exhibit reduced H-bonding capacity, leading to polymorphic variability or instability .

Advanced: How can researchers resolve contradictions between experimental and theoretical reaction pathways involving this compound derivatives?

Answer:

Case study: A [3+2] cycloaddition involving 4-bromophenyl urea derivatives yielded unexpected pyrazole products instead of Δ²-pyrazolines. To reconcile this:

- Mechanistic re-evaluation: Apply Molecular Electron Density Theory (MEDT) to assess regioselectivity. MEDT revealed favorable interactions between electrophilic Cβ atoms and nucleophilic N–N=C fragments, explaining the unexpected pathway .

- Kinetic vs. thermodynamic control: Use DFT calculations (e.g., Gaussian) to compare activation energies of competing pathways. Experimental conditions (solvent, temperature) may favor metastable intermediates .

Advanced: What strategies are effective in designing this compound derivatives for biological activity studies?

Answer:

- Bioisosteric replacements: Replace bromine with electron-withdrawing groups (e.g., –CN) to modulate electronic properties and enhance H-bond acceptor strength .

- Conformational rigidity: Introduce substituents (e.g., allyl groups) to restrict rotation around the urea C–N bond, improving target binding specificity .

- Solubility optimization: Incorporate polar groups (e.g., –OCH₃) while balancing lipophilicity for membrane permeability. Assess via logP calculations and HPLC retention times .

Basic: How can researchers confirm the purity and identity of this compound derivatives post-synthesis?

Answer:

- Chromatographic methods: HPLC with UV detection (λ = 254 nm) to verify homogeneity.

- Elemental analysis: Compare experimental vs. calculated C/H/N/Br percentages (e.g., N-(4-Bromophenyl)urea: C 39.20%, H 3.28%, N 13.03%) .

- Mass spectrometry: High-resolution ESI-MS to confirm molecular ions (e.g., [M+H]⁺ at m/z 215.06 for N-(4-Bromophenyl)urea) .

Advanced: What computational tools are recommended for modeling non-covalent interactions in this compound crystals?

Answer:

- Hirshfeld surface analysis: Quantify intermolecular contacts (e.g., Br···H interactions contribute ~12% to crystal packing in N-(4-Bromophenyl)urea) .

- DFT-D3 calculations: Include dispersion corrections to accurately model van der Waals interactions in stacking arrangements .

- MERCURY visualization: Map void volumes to assess crystallographic solvent accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.